Cas no 1227575-31-6 (Methyl 6-chloro-2-(trifluoromethyl)nicotinate)

Methyl 6-chloro-2-(trifluoromethyl)nicotinate 化学的及び物理的性質
名前と識別子
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- methyl 6-chloro-2-(trifluoromethyl)nicotinate
- Methyl 6-chloro-2-(trifluoromethyl)nicotinate
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- インチ: 1S/C8H5ClF3NO2/c1-15-7(14)4-2-3-5(9)13-6(4)8(10,11)12/h2-3H,1H3
- InChIKey: FBQPIQQTNZRGPI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=O)OC)C(C(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- トポロジー分子極性表面積: 39.2
Methyl 6-chloro-2-(trifluoromethyl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077485-1g |
methyl 6-chloro-2-(trifluoromethyl)nicotinate |
1227575-31-6 | 97% | 1g |
¥8563.00 | 2024-08-09 |
Methyl 6-chloro-2-(trifluoromethyl)nicotinate 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Methyl 6-chloro-2-(trifluoromethyl)nicotinateに関する追加情報
Methyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS No. 1227575-31-6)
Methyl 6-chloro-2-(trifluoromethyl)nicotinate, also known by its CAS registry number 1227575-31-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a nicotinate backbone with a methyl group, a chlorine atom at the 6-position, and a trifluoromethyl group at the 2-position, making it a derivative of nicotinic acid with specific functional groups that influence its chemical behavior.
The synthesis of Methyl 6-chloro-2-(trifluoromethyl)nicotinate involves multi-step organic reactions, often utilizing chlorination and trifluoromethylation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and environmental impact. The compound's structure is particularly notable for its electron-withdrawing groups, which enhance its reactivity in certain chemical transformations.
Research into the properties of Methyl 6-chloro-2-(trifluoromethyl)nicotinate has revealed its potential as a precursor in the development of advanced materials. For instance, studies have shown that this compound can serve as a building block for synthesizing high-performance polymers and organic semiconductors. Its trifluoromethyl group contributes to increased thermal stability and mechanical strength, while the chlorine atom enhances compatibility with various solvents.
In addition to material science applications, Methyl 6-chloro-2-(trifluoromethyl)nicotinate has been explored for its role in pharmacological research. The compound's structural features make it a promising candidate for drug delivery systems, where its solubility and bioavailability are critical factors. Recent studies have demonstrated its ability to act as a carrier for hydrophobic drugs, improving their efficacy in targeted therapies.
The environmental impact of Methyl 6-chloro-2-(trifluoromethyl)nicotinate has also been a focus of recent research. Scientists have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that while the compound exhibits moderate persistence in certain environments, it does not pose significant risks to aquatic life when handled responsibly.
In conclusion, Methyl 6-chloro-2-(trifluoromethyl)nicotinate (CAS No. 1227575-31-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern organic chemistry, offering opportunities for innovation in materials science, pharmacology, and beyond. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing technological and medical frontiers.
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